molecular formula C12H21NO2 B2509793 2-cyclohexyl-N-cyclopropylalanine CAS No. 1342353-62-1

2-cyclohexyl-N-cyclopropylalanine

Cat. No.: B2509793
CAS No.: 1342353-62-1
M. Wt: 211.305
InChI Key: AARSWQPCCKWKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-N-cyclopropylalanine is an organic compound characterized by the presence of a cyclohexyl group and a cyclopropyl group attached to an alanine backbone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-cyclopropylalanine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexylamine and cyclopropylamine.

    Formation of Intermediate: The cyclohexylamine is reacted with an appropriate alanine derivative under controlled conditions to form an intermediate compound.

    Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropylamine in the presence of a suitable catalyst.

    Purification: The final product, this compound, is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-cyclopropylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-cyclohexyl-N-cyclopropylalanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylalanine: Contains a cyclohexyl group attached to alanine.

    Cyclopropylalanine: Contains a cyclopropyl group attached to alanine.

    Cyclohexylcyclopropylamine: Contains both cyclohexyl and cyclopropyl groups but lacks the alanine backbone.

Uniqueness

2-cyclohexyl-N-cyclopropylalanine is unique due to the presence of both cyclohexyl and cyclopropyl groups attached to an alanine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyclohexyl-2-(cyclopropylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-12(11(14)15,13-10-7-8-10)9-5-3-2-4-6-9/h9-10,13H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARSWQPCCKWKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)(C(=O)O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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